molecular formula C19H18ClFN4O4S2 B2841537 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1019098-44-2

2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2841537
CAS RN: 1019098-44-2
M. Wt: 484.95
InChI Key: YYDYUIBHLYQWAI-UHFFFAOYSA-N
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Description

2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClFN4O4S2 and its molecular weight is 484.95. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Sulfonamide derivatives, including compounds related to 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide, have been investigated for their potential in cancer treatment. For instance, a study by Ghorab et al. (2015) found that certain sulfonamide compounds exhibited significant cytotoxic activity against breast and colon cancer cell lines, suggesting their potential application in cancer therapy (Ghorab et al., 2015).

Antimicrobial Properties

Compounds with a sulfamoyl moiety, similar to the one , have shown promise as antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl group, which demonstrated effective in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Coordination Complexes and Antioxidant Activity

Sulfonamide derivatives like this compound have been used to synthesize coordination complexes. Chkirate et al. (2019) explored pyrazole-acetamide derivatives in the formation of Co(II) and Cu(II) coordination complexes, which exhibited significant antioxidant activity (Chkirate et al., 2019).

Potential Antipsychotic Agents

Certain pyrazole compounds, structurally related to the compound , have been examined for their potential antipsychotic properties. Wise et al. (1987) studied a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that some of these compounds reduced spontaneous locomotion in mice and did not bind to D2 dopamine receptors, which is a typical characteristic of antipsychotics (Wise et al., 1987).

properties

IUPAC Name

2-[5-amino-4-(4-fluorophenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O4S2/c1-29-15-8-5-12(9-14(15)20)23-16(26)10-25-18(22)17(19(24-25)30-2)31(27,28)13-6-3-11(21)4-7-13/h3-9H,10,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYUIBHLYQWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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